3-(Ethoxymethyl)oxolane-3-carbaldehyde
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Overview
Description
3-(Ethoxymethyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . It is a derivative of oxolane, featuring an ethoxymethyl group and an aldehyde functional group. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxymethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethoxymethyl chloride in the presence of a base such as sodium hydride (NaH) to introduce the ethoxymethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxymethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
3-(Ethoxymethyl)oxolane-3-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a reagent in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Ethoxymethyl)oxolane-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of its aldehyde and ethoxymethyl groups. These functional groups allow it to undergo nucleophilic addition, oxidation, and reduction reactions, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)oxolane-3-carbaldehyde
- 3-(Hydroxymethyl)oxolane-3-carbaldehyde
- 3-(Chloromethyl)oxolane-3-carbaldehyde
Uniqueness
3-(Ethoxymethyl)oxolane-3-carbaldehyde is unique due to the presence of the ethoxymethyl group, which imparts distinct reactivity and properties compared to its analogs. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C8H14O3 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(ethoxymethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-2-10-6-8(5-9)3-4-11-7-8/h5H,2-4,6-7H2,1H3 |
InChI Key |
DJOHKQJIIZNRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCOC1)C=O |
Origin of Product |
United States |
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